molecular formula C9H10FNO2S B1397809 Azetidine, 1-[(4-fluorophenyl)sulfonyl]- CAS No. 871657-66-8

Azetidine, 1-[(4-fluorophenyl)sulfonyl]-

Cat. No. B1397809
M. Wt: 215.25 g/mol
InChI Key: YJEGCAIJKZPCFH-UHFFFAOYSA-N
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Description

Azetidine, 1-[(4-fluorophenyl)sulfonyl]- is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic and industrial applications. It is a part of the azetidines family, which are important four-membered heterocycles used in organic synthesis and medicinal chemistry .


Synthesis Analysis

Azetidines are synthesized through anionic and cationic ring-opening polymerization . The synthesis of azetidines is driven by a considerable ring strain, which provides a highly attractive entry to bond functionalization by N–C bond cleavage .


Molecular Structure Analysis

The molecular structure of Azetidine, 1-[(4-fluorophenyl)sulfonyl]- is represented by the InChI code: 1S/C9H10FNO2S/c10-8-2-4-9(5-3-8)14(12,13)11-6-1-7-11/h2-5H,1,6-7H2 . The molecular weight is 215.24 .


Chemical Reactions Analysis

Azetidines are used as building blocks for polyamines by anionic and cationic ring-opening polymerization . The reactivity of azetidines can be triggered under appropriate reaction conditions .


Physical And Chemical Properties Analysis

Azetidine, 1-[(4-fluorophenyl)sulfonyl]- is a solid substance . It has a molecular weight of 215.24 . The InChI code representing its molecular structure is 1S/C9H10FNO2S/c10-8-2-4-9(5-3-8)14(12,13)11-6-1-7-11/h2-5H,1,6-7H2 .

Future Directions

Azetidines have many important applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection . The future directions in the field of azetidines research include the development of future macromolecular architectures using these relatively exotic monomers .

properties

IUPAC Name

1-(4-fluorophenyl)sulfonylazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2S/c10-8-2-4-9(5-3-8)14(12,13)11-6-1-7-11/h2-5H,1,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJEGCAIJKZPCFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)S(=O)(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azetidine, 1-[(4-fluorophenyl)sulfonyl]-

Synthesis routes and methods I

Procedure details

Azetidine (0.25 g, 4.35 mmol) was added to a solution of sodium hexamethyldisilylazide (0.85 g, 4.6 mmol) in THF (10 mL) at 0° C. and reaction mixture stirred for 10 minutes. 4-fluorobenzenesulfonyl chloride (0.85 g, 4.35 mmol) was subsequently added and the reaction mixture was allowed to warm up to ambient temperature overnight. The reaction mixture was concentrated in vacuo and the residue taken up in ethyl acetate and water. The organic layer was separated and then dried (MgSO4), filtered and evaporated to give a waxy, yellow solid (75 mg).
Quantity
0.25 g
Type
reactant
Reaction Step One
[Compound]
Name
sodium hexamethyldisilylazide
Quantity
0.85 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.85 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Commercially available 4-fluorophenylsulfonylchloride (225 mg, 1.15 mmol) was suspended in water (8 mL), and azetidine hydrochloride (90.0 mg, 0.96 mmol) and potassium carbonate (293 mg, 2.12 mmol) were added, followed by stirring at room temperature for 16 hours. To the reaction solution, water (15 mL) was added, followed by extraction twice with diethyl ether (15 mL), and washing was carried out with saturated brine (15 mL), followed by drying over sodium sulfate. The solvent was distilled off under reduced pressure, followed by vacuum drying, to afford the desired compound (170 mg, yield 82%) as a white solid.
Quantity
225 mg
Type
reactant
Reaction Step One
Quantity
90 mg
Type
reactant
Reaction Step Two
Quantity
293 mg
Type
reactant
Reaction Step Two
Name
Quantity
8 mL
Type
solvent
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Four
Yield
82%

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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